4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine
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Overview
Description
4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring linked to a pyrrolidine moiety via an ether bond The compound’s structure includes a cyclopropane ring attached to the pyrrolidine, which adds to its chemical complexity and potential biological activity
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring and a pyrimidine ring. Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been found in many biologically active compounds and bind with high affinity to multiple receptors .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Compounds containing pyrrolidine have been found to have diverse biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is often used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds containing pyrrolidine have been found to have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine typically involves the formation of the pyrrolidine ring followed by its attachment to the pyrimidine ring. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound. The resulting pyrrolidine derivative is then reacted with a pyrimidine derivative under conditions that promote ether bond formation, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact while maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine.
Pyrimidine derivatives: Compounds such as pyrazolopyrimidines and pyrimidinones are structurally related and may exhibit similar biological activities.
Uniqueness
This compound is unique due to the presence of both a pyrrolidine and a pyrimidine ring in its structure, along with the cyclopropane moiety. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
cyclopropyl-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c16-12(9-1-2-9)15-6-4-10(7-15)17-11-3-5-13-8-14-11/h3,5,8-10H,1-2,4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWFCGNHQFCWHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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